
Ergocristine, dihydro-
説明
LSM-1568 is a peptide ergot alkaloid.
科学的研究の応用
Pharmacological Properties
1. Mechanism of Action:
Dihydroergocristine exhibits various pharmacological effects primarily through its interaction with neurotransmitter receptors and vascular systems. It has been shown to bind effectively to serotonin (5-HT) receptors and alpha-adrenergic receptors, which play crucial roles in regulating blood pressure and vascular tone. The binding affinities of dihydroergocristine to these receptors suggest a potential mechanism for its therapeutic effects in conditions such as hypertension and cognitive disorders .
2. Neuroprotective Effects:
Research indicates that dihydroergocristine may have neuroprotective properties. In studies involving Alzheimer's disease models, it was observed that dihydroergocristine reduced amyloid-beta levels, a hallmark of Alzheimer’s pathology. This suggests that the compound could potentially play a role in mitigating neurodegenerative processes .
Clinical Applications
1. Cardiovascular Health:
Dihydroergocristine has been evaluated for its effects on blood circulation and blood pressure regulation. Clinical studies have demonstrated that administration of dihydroergocristine can lead to significant improvements in peripheral blood flow and reductions in blood pressure among hypertensive patients. For instance, a study reported an average increase in blood flow by 84% in upper extremities following treatment with the compound .
2. Cognitive Enhancement:
As part of ergoloid mesylate mixtures, dihydroergocristine has been used to enhance cognitive function in elderly patients. Its ability to improve cerebral blood flow may contribute to better cognitive performance, making it a candidate for treating age-related cognitive decline .
Case Studies
1. Hypertensive Patients:
In a clinical trial involving hypertensive patients treated with dihydroergocristine, significant changes were observed in both systolic and diastolic blood pressures post-administration. The study documented an increase in peripheral blood flow across various extremities, indicating its efficacy as a vasodilator .
2. Alzheimer's Disease Models:
In vitro studies have shown that dihydroergocristine can influence the processing of amyloid precursor protein (APP), leading to decreased production of amyloid-beta peptides. These findings highlight its potential role in therapeutic strategies aimed at reducing amyloid accumulation in Alzheimer’s disease models .
Data Summary
The following table summarizes the pharmacological activities and clinical applications of dihydroergocristine:
特性
IUPAC Name |
N-(7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41N5O5/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQITUUQPICUMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。